molecular formula C13H13ClN4O2S B2895830 N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 522642-01-9

N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2895830
CAS No.: 522642-01-9
M. Wt: 324.78
InChI Key: BQPCGNLRFKYYRF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 5-chloro-2-methylphenyl group linked via an acetamide bridge to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl sulfanyl moiety. The structural complexity of this molecule—combining a triazinone ring with a chlorinated aromatic system—suggests unique electronic and steric properties that may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-7-3-4-9(14)5-10(7)15-11(19)6-21-13-16-12(20)8(2)17-18-13/h3-5H,6H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCGNLRFKYYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 6-methyl-1,2,4-triazin-5-one.

    Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 6-methyl-1,2,4-triazin-5-thiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazinyl group suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated Aromatic Systems: The presence of a 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogues like the oxazolyl derivative in .
  • Triazinone vs. Triazole Cores: The 1,2,4-triazinone core in the target compound differs from triazole-containing analogues (e.g., ).
  • Bulkier Substituents : The tert-butylphenyl group in introduces steric hindrance, which might reduce metabolic degradation but also limit solubility .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 367.81) falls within the acceptable range for drug-likeness (MW < 500). However, its chlorinated aromatic system may reduce aqueous solubility compared to smaller analogues like the oxazolyl derivative (MW 281.29) .
  • LogP and Lipophilicity: Chlorine and methyl groups likely increase logP, favoring passive diffusion across biological membranes. This contrasts with polar groups (e.g., dimethylamino in ), which improve solubility but reduce permeability .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C24H24ClN3O2S
  • Molecular Weight : 453.98 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various compounds structurally related to this compound. The compound's mechanism appears to involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies :
    • A study conducted on A549 human lung adenocarcinoma cells demonstrated that derivatives of similar compounds exhibited significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL . This suggests that the compound may share similar mechanisms leading to reduced viability in cancer cells.
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that compounds with similar scaffolds interact with proteins involved in apoptotic pathways primarily through hydrophobic contacts and limited hydrogen bonding . This interaction profile is crucial for understanding how this compound may exert its effects.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been investigated. In a picrotoxin-induced convulsion model, certain derivatives showed promising results in reducing seizure activity . Although specific data on the target compound is limited, the structural similarities suggest potential efficacy in this area.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

Substituent Effect on Activity
Methyl group at position 4 of phenyl ringIncreases cytotoxicity
Presence of thiazole or triazine ringsEssential for activity against various cancer cell lines
Chlorine substitution on phenyl ringEnhances interaction with target proteins

Q & A

Basic Research Questions

Q. How can synthetic protocols for N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide be optimized for higher yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., reflux at 80–100°C), solvent choice (polar aprotic solvents like DMF or dichloromethane), and pH control to stabilize intermediates. Evidence suggests that triethylamine is effective for deprotonation in coupling reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (petroleum ether/ethanol) to isolate the compound .
  • Monitoring : Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfanyl, acetamide) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazinone ring .
  • pH Stability : Avoid prolonged exposure to extremes (pH <3 or >10) to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involved in synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in triazinone ring formation .
  • Reaction Pathway Optimization : Apply ICReDD’s computational-experimental feedback loop to predict solvent effects and activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methyl groups) and compare bioactivity across analogues. For example, replacing the methylphenyl group with a fluorophenyl moiety may enhance antimicrobial potency .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm binding .

Q. What strategies are effective for derivatizing this compound to enhance selectivity against specific biological targets?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to improve enzyme inhibition .
  • Heterocycle Substitutions : Replace the triazinone with oxadiazole or imidazole rings to alter binding kinetics .

Q. How can researchers address discrepancies in spectroscopic data between batches?

  • Methodological Answer :

  • Orthogonal Characterization : Cross-validate NMR and IR data with X-ray crystallography to confirm stereochemistry .
  • Batch Comparison : Use multivariate analysis (e.g., PCA) to identify outliers in HPLC retention times or mass spectra .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document solvent batch effects (e.g., residual water in DMF) and catalyst purity .
  • Biological Assays : Pre-screen for cytotoxicity (MTT assay) before evaluating target-specific activity .

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